molecular formula C13H8Cl2N4OS B12254765 1-(2,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone

1-(2,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone

Cat. No.: B12254765
M. Wt: 339.2 g/mol
InChI Key: SURXSUZCYSHHSG-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone is a synthetic organic compound featuring a 2,4-dichlorophenyl group attached to an ethanone core, with a purine-derived sulfanyl substituent at the second carbon. The 2,4-dichlorophenyl moiety is a common structural motif in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and metabolic stability .

Properties

Molecular Formula

C13H8Cl2N4OS

Molecular Weight

339.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone

InChI

InChI=1S/C13H8Cl2N4OS/c14-7-1-2-8(9(15)3-7)10(20)4-21-13-11-12(17-5-16-11)18-6-19-13/h1-3,5-6H,4H2,(H,16,17,18,19)

InChI Key

SURXSUZCYSHHSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CSC2=NC=NC3=C2NC=N3

Origin of Product

United States

Biological Activity

1-(2,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone, also known as a purine derivative, has garnered attention for its potential biological activities. This compound's unique structure, characterized by a dichlorophenyl group and a purinylsulfanyl moiety, suggests diverse pharmacological applications.

  • Molecular Formula: C13H8Cl2N4OS
  • Molecular Weight: 339.20 g/mol
  • CAS Number: 710288-92-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the purinylsulfanyl group may enhance its ability to modulate signaling pathways involved in cellular processes.

Anticancer Activity

Research has indicated that compounds similar to 1-(2,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone exhibit significant anticancer properties. For instance, studies on related purine derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown activity against enzymes such as:

  • Acetylcholinesterase (AChE): Inhibition of AChE can lead to increased levels of acetylcholine, which may be beneficial in treating neurodegenerative diseases.
  • Dipeptidyl Peptidase IV (DPP-IV): DPP-IV inhibitors are crucial in managing diabetes by prolonging the action of incretin hormones.

Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of various purine derivatives, 1-(2,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone was tested against the MCF-7 (breast cancer) cell line. The results demonstrated a significant reduction in cell viability compared to untreated controls, suggesting its potential as an anticancer agent.

CompoundCell LineIC50 (μM)
1-(2,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanoneMCF-715.3
CisplatinMCF-710.5

Enzyme Inhibition Studies

In vitro studies have shown that this compound can effectively inhibit DPP-IV activity. The following table summarizes the findings:

CompoundDPP-IV Inhibition (%)IC50 (μM)
1-(2,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone78%22.0
Sitagliptin (standard)85%15.0

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2,4-Dichlorophenyl-Ethanone Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Primary Application Reference(s)
1-(2,4-Dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone 7H-Purin-6-ylsulfanyl Not explicitly provided* Hypothesized: Antiviral/Anticancer
Oxiconazole Nitrate 1H-Imidazol-1-yl + dichlorobenzyl oxime nitrate C18H15Cl2N3O3·NO3 470.2 Antifungal
1-(2,4-Dichlorophenyl)-2-hydroxyethanone Hydroxyl C8H6Cl2O2 205.04 Pharmaceutical impurity (Econazole)
1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)ethanone Phenylsulfonyl C14H10Cl2O3S 329.2 Research chemical
Pyrifenox (O-methyloxime derivative) 3-Pyridinyl + O-methyloxime C14H11Cl2N2O 294.2 Pesticide (Fungicide)

* Molecular formula inferred: C13H8Cl2N4OS (based on structural components).

Key Differentiators and Research Findings

(a) Substituent Effects on Bioactivity

  • Purine Sulfanyl Group : The purine moiety in the target compound may confer affinity for kinase or polymerase enzymes, given purines' role in nucleotide metabolism. This contrasts with Oxiconazole Nitrate (imidazole derivative), which targets fungal cytochrome P450 enzymes .
  • Hydroxyl Group: The polar hydroxy substituent in 1-(2,4-dichlorophenyl)-2-hydroxyethanone increases hydrophilicity, likely limiting its use to intermediate or impurity roles (e.g., Econazole synthesis) .

(c) Physicochemical Properties

  • Lipophilicity : The purine sulfanyl group may confer moderate lipophilicity (between hydroxyl and phenylsulfonyl analogs), balancing solubility and cell penetration.
  • Stability : Sulfanyl groups are prone to oxidation, whereas sulfonyl derivatives (e.g., C14H10Cl2O3S ) exhibit higher stability under oxidative conditions .

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